2-Amino-4-(chloromethyl)pyridine hydrochloride

Solubility Formulation Salt Screening

Sourcing a heterocyclic building block with orthogonal reactive handles often means compromising between reactivity and stability. 2-Amino-4-(chloromethyl)pyridine hydrochloride solves this by pairing a free 2-amino group with a 4-chloromethyl electrophile in a stable HCl salt. • Dual orthogonal sites (amine + chloromethyl) allow one-step, parallel diversification of a core scaffold, slashing synthetic steps per analog and accelerating hit-to-lead SAR. • The hydrochloride form delivers aqueous solubility sufficient for direct use in cell-based assays and preliminary in vivo PK/efficacy studies, eliminating complex formulation steps. • Documented 83% yield under mild nucleophilic substitution conditions (WO2006/133006) confirms cost-effective scalability for insecticide/herbicide intermediate campaigns.

Molecular Formula C6H8Cl2N2
Molecular Weight 179.04 g/mol
CAS No. 1186663-31-9
Cat. No. B1505029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(chloromethyl)pyridine hydrochloride
CAS1186663-31-9
Molecular FormulaC6H8Cl2N2
Molecular Weight179.04 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CCl)N.Cl
InChIInChI=1S/C6H7ClN2.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H
InChIKeyYFYBPPVXPGYHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(chloromethyl)pyridine hydrochloride Product Profile


2-Amino-4-(chloromethyl)pyridine hydrochloride (CAS 1186663-31-9), also known as 4-(chloromethyl)pyridin-2-amine hydrochloride, is a heterocyclic building block featuring a 2-aminopyridine core with a reactive chloromethyl substituent at the 4-position, stabilized as the hydrochloride salt . This compound is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research for the construction of more complex bioactive molecules via nucleophilic substitution or cross-coupling reactions .

Differentiation from Common Pyridine Analogs


The specific combination of a 2-amino group and a 4-chloromethyl moiety on the pyridine ring imparts a unique electrophilic reactivity profile and hydrogen-bonding capacity that cannot be replicated by positional isomers (e.g., 5-chloromethyl analogs) or analogs lacking the amino group (e.g., 4-(chloromethyl)pyridine) . The hydrochloride salt form further enhances aqueous solubility and handling stability compared to the free base, directly impacting synthetic workflow efficiency and reproducibility in both academic and industrial settings .

Evidence-Based Selection Guide vs. Analogs


Aqueous Solubility and Formulation Readiness

2-Amino-4-(chloromethyl)pyridine hydrochloride (target) exhibits markedly improved aqueous solubility relative to its free base counterpart, a critical factor for in vitro assays and in vivo formulation. While direct solubility data for the free base is not available in this source, the hydrochloride salt is documented to be soluble in water, with a specific solubility of 750 mg/mL for the closely related 4-(chloromethyl)pyridine hydrochloride analog .

Solubility Formulation Salt Screening

Regioselective Electrophilic Reactivity

The target compound's 4-chloromethyl group undergoes efficient nucleophilic substitution with amines and other nucleophiles. In a documented procedure, 2-amino-4-(chloromethyl)pyridine hydrochloride was reacted with sodium bicarbonate in dichloromethane to yield the free amine (4-(chloromethyl)pyridin-2-amine) in 83% yield after 1.5 hours [1]. This demonstrates the compound's utility as a reactive electrophile in mild conditions, whereas the 5-chloromethyl isomer (CAS 866561-43-5) or the non-amino analog 4-(chloromethyl)pyridine (CAS 1822-51-1) may exhibit different regioselectivity and reactivity profiles due to altered electron density on the pyridine ring .

Nucleophilic Substitution Regioselectivity Synthetic Intermediate

Storage Stability and Handling Safety

The hydrochloride salt form confers enhanced solid-state stability under recommended storage conditions (2-8°C, inert atmosphere, protected from light and moisture) . In contrast, the free base of similar chloromethylpyridines is often more prone to degradation via hydrolysis or oxidation. While direct comparative stability data are not provided, the requirement for storage under inert gas for the hydrochloride salt indicates a controlled reactivity profile that is advantageous for long-term inventory management .

Stability Storage Handling

Dual Functional Handle for Library Synthesis

The presence of both a primary aromatic amine (at C2) and an alkyl chloride (at C4) provides two orthogonal reactive sites for sequential derivatization, enabling efficient construction of diverse compound libraries . This contrasts with simpler analogs like 4-(chloromethyl)pyridine (CAS 1822-51-1), which lack the amine handle for amide bond formation or Buchwald-Hartwig couplings . The target compound therefore offers a higher 'diversity point' density, accelerating structure-activity relationship (SAR) exploration in drug discovery campaigns.

Parallel Synthesis Medicinal Chemistry Building Block

Patent Utility in Agrochemical and Pharma Intermediates

Patents explicitly cite 2-amino-4-(chloromethyl)pyridine hydrochloride as an intermediate in the synthesis of VEGFR-2 inhibitors and other biologically active compounds [1]. For example, Chinese patent CN106496107A utilizes this compound in the preparation of VEGFR-2 inhibitors, highlighting its relevance in targeted cancer therapy research [1]. Similarly, patents from Bayer AG describe processes for preparing chloromethylpyridines, including this compound, as intermediates for insecticides and antihypertensive agents [2]. This documented industrial relevance provides procurement justification for organizations engaged in competitive intelligence or follow-on research.

Patent Synthesis Agrochemicals Pharmaceuticals

Optimal Application Scenarios


High-Throughput Medicinal Chemistry Libraries

The dual orthogonal reactive sites (amine and chloromethyl) of 2-amino-4-(chloromethyl)pyridine hydrochloride enable rapid, parallel diversification of a core scaffold, reducing the number of synthetic steps per analog and accelerating SAR campaigns . This is particularly valuable in hit-to-lead optimization programs where maximizing chemical space exploration under tight timelines is critical [1].

In Vitro and In Vivo Biological Assays

The hydrochloride salt form provides sufficient aqueous solubility for direct use in cell-based assays (e.g., cytotoxicity or target engagement studies) and facilitates the preparation of dosing solutions for preliminary in vivo pharmacokinetic or efficacy studies, eliminating the need for complex formulation excipients .

Agrochemical Intermediate Scale-Up

The documented high-yielding nucleophilic substitution reaction (83% yield to free amine) under mild conditions supports the compound's use as a cost-effective intermediate in the synthesis of insecticides or herbicides [1]. The stable hydrochloride salt simplifies handling and storage during multi-step process development and pilot-scale campaigns .

Competitive Intelligence and Patent Research

As this compound is explicitly named in patents related to VEGFR-2 inhibitors and chloromethylpyridine processes, procurement is justified for organizations conducting freedom-to-operate analyses, designing novel analogs outside existing patent claims, or developing improved synthetic routes to key intermediates [1].

Technical Documentation Hub

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